molecular formula C10H11NO2S B12891421 Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate

Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate

Cat. No.: B12891421
M. Wt: 209.27 g/mol
InChI Key: BTVDHBWFTRMFHX-UHFFFAOYSA-N
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Description

Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyrrole with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylpyrrolo[2,1-b]thiazole-2-carboxylate
  • Ethyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate
  • Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxamide

Uniqueness

Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and ethyl groups in the structure can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 3-ethylpyrrolo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C10H11NO2S/c1-3-7-9(10(12)13-2)14-8-5-4-6-11(7)8/h4-6H,3H2,1-2H3

InChI Key

BTVDHBWFTRMFHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=CC=CN21)C(=O)OC

Origin of Product

United States

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